Stereoselective Plasma Pharmacokinetics: (2R,3R)-Enantiomer Predominates with 4.9-Fold Higher AUC vs. (2S,3S) Following Bupropion Administration
In a study of 16 healthy male subjects receiving a single oral dose of racemic bupropion, (2R,3R)-hydroxybupropion was identified as the predominant enantiomer in plasma. The mean AUC0-24 ratio of (2R,3R)-hydroxybupropion to (2S,3S)-hydroxybupropion was 4.9 ± 1.6 under baseline conditions, increasing to 8.3 ± 1.9 during coadministration of the CYP inducer rifampicin (P < 0.001) [1]. This stereoselective exposure profile confirms that systemic concentrations of the (2R,3R)-enantiomer far exceed those of its (2S,3S) counterpart, a critical consideration for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic modeling.
| Evidence Dimension | Area under the plasma concentration-time curve (AUC0-24) ratio |
|---|---|
| Target Compound Data | (2R,3R)-hydroxybupropion AUC0-24 ratio relative to (2S,3S) = 4.9 ± 1.6 (baseline); 8.3 ± 1.9 (with rifampicin) |
| Comparator Or Baseline | (2S,3S)-hydroxybupropion (reference value = 1.0) |
| Quantified Difference | 4.9-fold higher (baseline); 8.3-fold higher (with rifampicin induction) |
| Conditions | Healthy male volunteers (n=16); single oral dose of racemic bupropion; plasma samples collected over 24 hours; analyzed via stereoselective HPLC with Cyclobond I 2000 column |
Why This Matters
For analytical method validation and pharmacokinetic studies, accurate quantification of the (2R,3R)-enantiomer is essential, as it represents the predominant circulating hydroxybupropion species; using the wrong stereoisomer or racemate will yield systematically biased concentration measurements.
- [1] Xu, H., Loboz, K. K., Gross, A. S., & McLachlan, A. J. (2007). Stereoselective analysis of hydroxybupropion and application to drug interaction studies. Chirality, 19(3), 163-170. View Source
